molecular formula C11H15FN2O2S B1304081 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine CAS No. 845616-10-6

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1304081
CAS No.: 845616-10-6
M. Wt: 258.31 g/mol
InChI Key: CMYAOPCJWBOQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine (CAS 845616-10-6) is a chemical intermediate of significant interest in medicinal and agrochemical research. This compound features a piperazine ring, a privileged structure in drug design, linked to a benzenesulfonyl group with a fluorine substituent, creating a versatile scaffold for the synthesis of novel bioactive molecules . The structural motif of sulfonylpiperazines is a key precursor in the development of therapeutic agents due to its broad pharmacological profile. Research indicates that such hybrids are investigated for a range of biological activities, including potential antitumor, antimicrobial, and anticonvulsant properties . Furthermore, structurally related phenylpiperazine derivatives have demonstrated promising acaricidal activity in agricultural research, highlighting the utility of this chemical class in the development of new agrochemicals . With a molecular formula of C 11 H 15 FN 2 O 2 S and a molecular weight of 258.32 g/mol , this high-purity intermediate is intended for use in discovery chemistry and lead optimization studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYAOPCJWBOQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382247
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845616-10-6
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845616-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting Materials : The electrophilic aromatic substrate is typically a halogenated fluorobenzene derivative, such as 2-fluoro-4-(methylsulfonyl)chlorobenzene or 2-fluoro-4-(methylsulfonyl)fluorobenzene.
  • Nucleophile : Piperazine acts as the nucleophile, often used in its free base form or as a salt.
  • Base : Strong non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), or lithium tetramethylpiperidide (LiTMP) are employed to deprotonate piperazine and enhance nucleophilicity.
  • Solvent : Ether solvents like tetrahydrofuran (THF), dioxane, dimethoxyethane (DME), or 2-methyl-THF are preferred for their ability to solubilize reactants and stabilize intermediates.
  • Reaction Conditions : The reaction is typically conducted at mild to moderate temperatures (up to 80°C) for several hours to days, depending on the reactivity of the electrophile and base strength.
  • Catalyst : Notably, these methods avoid transition metal catalysts (e.g., palladium or copper), which are common in Ullmann or Buchwald-Hartwig couplings, to reduce cost, toxicity, and purification complexity.

Stepwise Synthesis

  • Step 1 : React piperazine with 2-fluoro-4-(methylsulfonyl)halobenzene in the presence of a strong base in an ether solvent to form 1-[2-fluoro-4-(methylsulfonyl)phenyl]piperazine.
  • Step 2 : If starting from a precursor lacking the methylsulfonyl group, introduce the methylsulfonyl substituent via sulfonylation reactions using methylsulfonyl chloride or related reagents under controlled conditions.
  • Step 3 : Purification is typically achieved by chromatographic methods such as C18 reverse-phase chromatography, often isolating the compound as a hydrochloride salt for stability and handling.

Alternative Synthetic Routes

  • Some methods involve initial synthesis of 1-[2-fluorophenyl]piperazine followed by reaction with methylsulfonyl-containing thiophenol derivatives to introduce the methylsulfonyl group via nucleophilic aromatic substitution or coupling reactions.
  • Reduction and alkylation steps may be employed if starting from more complex intermediates, as seen in related piperazine derivative syntheses.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base LiHMDS, NaHMDS, KHMDS, LiTMP Strong, non-nucleophilic bases preferred
Solvent THF, dioxane, DME, 2-Me-THF Ether solvents stabilize intermediates
Temperature 20°C to 80°C Mild heating accelerates reaction
Reaction Time 2 hours to 14 days Longer times for less reactive substrates
Catalyst None (transition metal-free) Avoids metal contamination
Purification Chromatography (C18 reverse phase) Often isolated as HCl salt

Research Findings and Advantages

  • The transition metal-free approach reduces costs and environmental impact while simplifying purification.
  • The use of strong bases and ether solvents allows for efficient nucleophilic aromatic substitution even on less reactive fluorinated aromatics.
  • Reaction times can be optimized from hours to days depending on substrate reactivity and temperature.
  • The method is scalable and suitable for industrial applications due to mild conditions and avoidance of toxic catalysts.

Chemical Reactions Analysis

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol or amine derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine has been studied for its effects on serotonin receptors, which play a crucial role in mood regulation and neurological functions. Compounds with similar structures have shown promise as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems.

Key Findings:

  • Serotonin Receptor Modulation : Binding assays indicate that this compound may selectively interact with various serotonin receptor subtypes, suggesting potential therapeutic uses in treating mood disorders.
  • Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects by reducing neuroinflammation and enhancing neurotransmitter function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Study on Neuropharmacological Effects

A study published in a peer-reviewed journal investigated the effects of this compound on serotonin receptor activity. The results demonstrated significant binding affinity for the serotonin receptor subtype 5-HT1A, indicating potential use as an antidepressant agent. The study highlighted the compound's ability to enhance serotonin levels in synaptic clefts, which is crucial for mood stabilization .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited bactericidal activity at concentrations as low as 50 µg/mL, suggesting its potential application as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:
  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound and the trifluoromethylsulfonyl group in acaricidal derivatives (e.g., ) enhance binding through polar interactions. However, trifluoromethylsulfonyl derivatives exhibit stronger electron-withdrawing effects, as evidenced by NMR shifts .
  • Receptor Selectivity : Substituent position dictates receptor specificity. For example, 2-fluoro and 4-methylsulfonyl groups favor GPR119 agonism, while 3-trifluoromethyl substituents target 5-HT1B receptors .
  • Antioxidant vs. Receptor Activity : Methoxy-substituted derivatives (e.g., 1-(2-methoxyphenyl)piperazine) show antioxidant properties, whereas halogenated or sulfonylated derivatives prioritize receptor modulation .
Key Observations:
  • Sulfonylation Reactions : Methylsulfonyl and trifluoromethylsulfonyl groups are introduced via sulfonylation, but the latter requires harsher reagents (e.g., trifluoromethanesulfonic anhydride) .
  • Stability : Methylsulfonyl derivatives exhibit superior crystallinity and stability compared to trifluoromethylsulfonyl analogues, which may degrade under acidic conditions .

Receptor Binding and Mechanistic Insights

  • GPR119 Agonism : The methylsulfonyl group in 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine facilitates hydrogen bonding with Mg²⁺ or polar residues in GPR119, analogous to carboxylate interactions in DNA topoisomerase II inhibitors .
  • 5-HT Receptor Modulation : Derivatives like 1-(2-methoxyphenyl)piperazine and 1-(3-chlorophenyl)piperazine exhibit divergent effects on sympathetic nerve discharge (SND), highlighting the role of substituent electronic properties in receptor activation .
  • Dopaminergic Activity : Piperazines with extended alkyl chains (e.g., 4-(2-heteroarylethyl) substituents) show enhanced dopamine D2 receptor affinity, whereas shorter chains favor serotonin transporter (SERT) interaction .

Biological Activity

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine is a compound of interest in medicinal chemistry, particularly due to its potential neuropharmacological properties. Its molecular formula is C11H15FN2O2S, with a molecular weight of 258.31 g/mol. This compound features a piperazine ring substituted with a 2-fluoro-4-(methylsulfonyl)phenyl group, which contributes to its unique biological activities.

Research indicates that this compound interacts with serotonin receptors, which play a crucial role in mood regulation and various neurological functions. Compounds with similar structures have shown promise as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems, particularly serotonin pathways.

Binding Affinity Studies

Binding assays have been conducted to evaluate the affinity of this compound for different serotonin receptor subtypes. These studies are essential for understanding its mechanism of action and potential therapeutic applications.

Biological Activity and Effects

This compound has demonstrated notable biological activity in various studies:

  • Neuropharmacological Effects : The compound has been associated with modulation of neurotransmitter systems, suggesting potential applications in treating mood disorders.
  • Cellular Impact : It affects cellular processes such as signaling pathways and gene expression, indicating its influence on fundamental biological functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research has shown that this compound can cross the blood-brain barrier and modulate the expression of cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes.
  • Animal Models : In vivo studies have indicated that dosage variations significantly affect its biological activity, with lower doses exhibiting mild effects while higher doses may lead to toxicity.
  • Comparative Analysis : Comparative studies with structurally similar compounds reveal that the unique combination of fluorine and methylsulfonyl groups in this compound may enhance its receptor interaction profile compared to analogues.

Summary of Biological Activity

Biological Activity Description
Neuropharmacology Modulates serotonin receptors
Cell Signaling Influences gene expression and cellular metabolism
Transport Mechanism Crosses blood-brain barrier; affects cytochrome P450 enzymes
Dosage Effects Varies from mild effects at low doses to potential toxicity at high doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous piperazine-triazole derivatives. Key steps include:

  • Reacting 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a H₂O/DCM solvent system (1:2 ratio) using CuSO₄·5H₂O and sodium ascorbate as catalysts .
  • Purification via column chromatography (silica gel, ethyl acetate:hexane 1:8) and monitoring reaction progress by TLC (1:2 hexane:ethyl acetate) .
  • Purity validation through elemental analysis, NMR, and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR for confirming substituent positions and structural integrity.
  • Elemental analysis to verify stoichiometry .
  • FT-IR for functional group identification (e.g., methylsulfonyl S=O stretches at ~1300–1150 cm⁻¹).
  • Mass spectrometry (ESI or HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, sulfonyl groups) influence biological activity and toxicity?

  • Methodological Answer :

  • Fluorination : The 2-fluoro group enhances metabolic stability and receptor binding affinity by reducing oxidative metabolism . However, bulky substituents like β-cyclodextran can lower toxicity but reduce activity due to steric hindrance .
  • Methylsulfonyl Group : This electron-withdrawing group may enhance receptor selectivity (e.g., serotonin 5-HT₁ₐ) by stabilizing coplanar or perpendicular aryl-piperazine conformations .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and in vivo models (e.g., rodent infiltration anesthesia) to evaluate structure-dependent effects .

Q. What computational strategies predict receptor binding and antiplatelet activity for this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets like 5-HT₁ₐ receptors or cyclooxygenase (COX) using AutoDock Vina. Focus on piperazine’s nitrogen atoms forming hydrogen bonds with receptor residues .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites for antiplatelet activity, as validated in studies on similar piperazine derivatives .
  • MD Simulations : Assess conformational stability of the arylpiperazine moiety over 100-ns trajectories to correlate with experimental IC₅₀ values .

Q. How can researchers evaluate the compound’s pharmacological potential against antimicrobial or anticancer targets?

  • Methodological Answer :

  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to known piperazine-based antibiotics .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and molecular docking to assess inhibition of tyrosine kinases or carbonic anhydrases .
  • Enzyme Inhibition : Measure IC₅₀ against human carbonic anhydrase II (hCA II) via stopped-flow CO₂ hydration assays .

Methodological and Stability Considerations

Q. What protocols ensure safe handling and stability of this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) in fume hoods to avoid dermal/ocular exposure. Neutralize spills with inert adsorbents (e.g., vermiculite) .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products like 4,4'-difluorobenzophenone .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. serotoninergic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Compare EC₅₀ values across assays (e.g., platelet aggregation vs. 5-HT₁ₐ binding) to identify target-specific potency .
  • Selectivity Profiling : Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁ₐ) to distinguish off-target effects .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., antiplatelet activity in vs. serotonin affinity in ) to identify structural determinants of divergent activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.